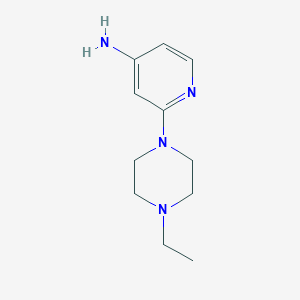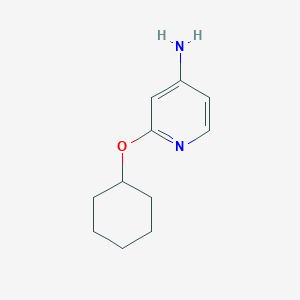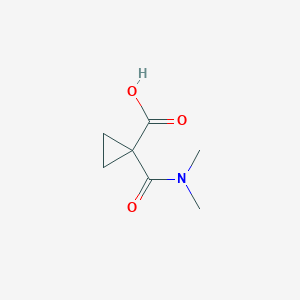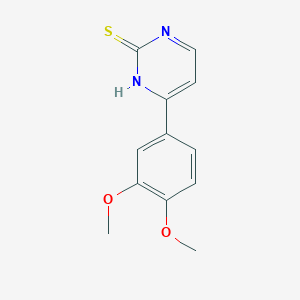
4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione
Übersicht
Beschreibung
The compound “4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the dimethoxyphenyl group suggests that this compound might have interesting chemical properties and could be a subject of research in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione” would consist of a pyrimidine ring attached to a phenyl ring with two methoxy (OCH3) groups at the 3rd and 4th positions .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Industry Synthesis
The compound is utilized in the one-pot Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are significant in the pharmaceutical industry . This synthesis method is efficient and employs nano-cellulose/BF3/Fe3O4 as a Lewis acid catalyst, leading to high yields under mild reaction conditions.
Biological Activity
Derivatives of 3,4-dihydropyrimidin-2(1H)-one exhibit a wide range of biological activities. They have been noted for their antitumor , antiproliferative , antimicrobial , antitubercular properties, as well as their role as calcium channel blockers and anti-inflammatory agents .
Anticancer Applications
Compounds with the 3,4-dihydropyrimidin-2(1H)-one backbone, like the one mentioned, are applied in several drugs on the market due to their beneficial biological properties, including anticancer activities .
Therapeutic Agents
A derivative synthesized from 4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione has been identified as a relevant therapeutic agent. It exhibits potent anticancer , antibacterial , antifungal , anti-inflammatory , and immunological modulator properties .
Green Chemistry
The synthesis of derivatives from this compound aligns with the principles of green chemistry . The use of deep eutectic solvents and environmentally friendly reactions like the Povarov reaction are examples of sustainable practices in chemical synthesis involving this compound .
Neurological Research
Derivatives of this compound have been studied for their impact on various brain disorders. They are considered in research for neuroinflammation involving microglial activation, which plays a crucial role in the pathogenesis of these diseases .
Eigenschaften
IUPAC Name |
6-(3,4-dimethoxyphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-15-10-4-3-8(7-11(10)16-2)9-5-6-13-12(17)14-9/h3-7H,1-2H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKFJIMDQZULSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NC(=S)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)pyrimidine-2(1H)-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





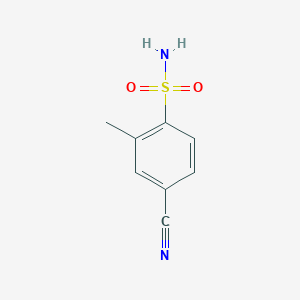
![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1453800.png)

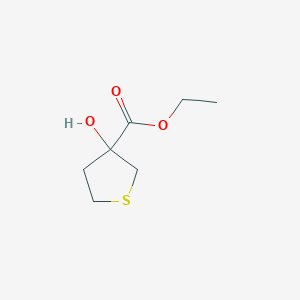
![6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1453805.png)

![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)
